- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)
2,2-Dimethylpropiophenone structure
2,2-Dimethylpropiophenone Properties
Names and Identifiers
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
- +Expand
-
- MFCD00008844
- OECPUBRNDKXFDX-UHFFFAOYSA-N
- 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- O=C(C(C)(C)C)C1C=CC=CC=1
- 1906460
Computed Properties
- 162.10400
- 0
- 1
- 2
- 162.104
- 12
- 158
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 17.1A^2
Experimental Properties
- 2.91540
- 17.07000
- n20/D 1.508(lit.)
- Not miscible with water.
- 219-222 °C(lit.)
- Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Not determined
- Not determined
- 0.97 g/mL at 25 °C(lit.)
2,2-Dimethylpropiophenone Security Information
- GHS07
- 3
- S26-S36
- R36/37/38
- Xi
- H315-H319-H335
- P261-P305+P351+P338
- 36/37/38
- Warning
- 10
2,2-Dimethylpropiophenone Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,2-Dimethylpropiophenone Price
2,2-Dimethylpropiophenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Reference
- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical CatalystsAngewandte Chemie, 2013, 52(31), 8093-8097,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Reference
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dimethyl sulfide
Reference
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfideTetrahedron, 1989, 45(2), 425-34,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of AldehydesJournal of the American Chemical Society, 2019, 141(9), 3854-3858,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene CatalysisACS Catalysis, 2020, 10(15), 8524-8529,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Reference
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical CatalystOrganic Letters, 2020, 22(14), 5486-5490,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction MechanismJournal of Organic Chemistry, 2014, 79(13), 6094-6104,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Reference
- Highly Efficient, Organocatalytic Aerobic Alcohol OxidationJournal of the American Chemical Society, 2011, 133(17), 6497-6500,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Reference
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Reference
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solventsOrganic & Biomolecular Chemistry, 2008, 6(11), 1961-1965,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Reference
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistryJournal of the American Chemical Society, 2006, 128(39), 12596-12597,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Reference
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complexSynthetic Communications, 2003, 33(22), 3961-3967,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Tetrahydrofuran , Hexane
Reference
- New class of mixed cuprate(I) reagents, lithium hetero(alkyl) cuprate(I), which allow selective alkyl group transferJournal of the American Chemical Society, 1973, 95(23), 7788-800,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Reference
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalystsGreen Chemistry, 2019, 21(21), 5896-5903,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 20 min, -78 °C
Reference
- Lithium tert-Butoxy(tert-butyl)cupratee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Reference
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole systemRSC Advances, 2015, 5(125), 103210-103217,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Reference
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
2,2-Dimethylpropiophenone Raw materials
- Benzaldehyde
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- Cuprate(1-), iodophenyl-, lithium (1:1)
- 2,2-Dimethyl-1-phenyl-1-propanol
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- Benzoyl chloride
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Suppliers
J&K Scientific
Audited Supplier
(CAS:938-16-9)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:938-16-9)
A LA DING
anhua.mao@aladdin-e.com
2,2-Dimethylpropiophenone Related Literature
-
Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
-
2. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579
-
Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851
-
Bryony M. Hockin,Chenfei Li,Neil Robertson,Eli Zysman-Colman Catal. Sci. Technol. 2019 9 889
-
5. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829
-
Ana B. Cuenca,Elena Fernández Chem. Soc. Rev. 2021 50 72
-
7. Organic synthesis with the most abundant transition metal–iron: from rust to multitasking catalystsSujoy Rana,Jyoti Prasad Biswas,Sabarni Paul,Aniruddha Paik,Debabrata Maiti Chem. Soc. Rev. 2021 50 243
-
Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983
-
9. Steric effects on the solvation of protonated di-tert-butyl ketone and phenyl tert-butyl ketoneAlessandro Bagno,Renato L. Boso,Nicola Ferrari,Gianfranco Scorrano J. Chem. Soc. Chem. Commun. 1995 2053
-
W. Brian Jennings,Niamh O'Connell,John F. Malone,Derek R. Boyd Org. Biomol. Chem. 2013 11 5278
Recommended suppliers
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
99%
25g
426.0